molecular formula C6H8ClN3O B2495624 5-Chloro-2-methyl-4-(methylamino)-2,3-dihydropyridazin-3-one CAS No. 98795-96-1

5-Chloro-2-methyl-4-(methylamino)-2,3-dihydropyridazin-3-one

Cat. No.: B2495624
CAS No.: 98795-96-1
M. Wt: 173.6
InChI Key: DNEDKTUDZMNRRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methyl-4-(methylamino)-2,3-dihydropyridazin-3-one is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with chlorine, methyl, and methylamino groups.

Mechanism of Action

Target of Action

The primary target of 5-Chloro-2-methyl-4-(methylamino)pyridazin-3-one is the bromodomain of PCAF (p300/CBP-Associated Factor) and GCN5 (General Control Nonderepressible 5) . These are multidomain proteins that have been implicated in retroviral infection, inflammation pathways, and cancer development .

Mode of Action

5-Chloro-2-methyl-4-(methylamino)pyridazin-3-one interacts with its targets by acting as a potent, cell-penetrant, and selective inhibitor of the PCAF/GCN5 bromodomain . It was optimized from a weakly potent, nonselective pyridazinone hit to deliver high potency for the PCAF/GCN5 bromodomain .

Biochemical Pathways

The compound affects the biochemical pathways associated with retroviral infection, inflammation, and cancer development . .

Pharmacokinetics

The compound has been reported to havehigh solubility and cellular target engagement , which suggests it may have good bioavailability

Result of Action

The result of the compound’s action is the inhibition of the PCAF/GCN5 bromodomain , which can potentially impact processes such as retroviral infection, inflammation, and cancer development . The exact molecular and cellular effects are subject to ongoing research.

Action Environment

The action, efficacy, and stability of 5-Chloro-2-methyl-4-(methylamino)pyridazin-3-one can be influenced by various environmental factors. For instance, the pH value of the environment can affect its stability, with the optimal pH for use being between 4 and 8 . It is also soluble in water, low carbon alcohols, and ethylene glycol , which can influence its distribution and action in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-4-(methylamino)-2,3-dihydropyridazin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable hydrazine derivative with a chlorinated ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the pyridazinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-4-(methylamino)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include N-oxides, reduced dihydropyridazinone derivatives, and various substituted pyridazinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and biocides.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its use as a biocide in various industrial applications.

    2-Methyl-4-isothiazolin-3-one: Another biocide with similar antimicrobial properties but different structural features.

Uniqueness

5-Chloro-2-methyl-4-(methylamino)-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-2-methyl-4-(methylamino)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-8-5-4(7)3-9-10(2)6(5)11/h3,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEDKTUDZMNRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NN(C1=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.